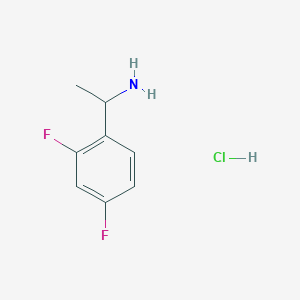

1-(2,4-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIGKZOWBCNPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592963 | |

| Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-84-5 | |

| Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,4-Difluorophenyl)ethanamine hydrochloride molecular weight

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and illuminate its pivotal role in the rapidly advancing field of targeted protein degradation. This document is structured to deliver not just protocols, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties and Structural Analysis

This compound is a synthetic amine salt whose utility in medicinal chemistry is largely dictated by its unique structural and electronic properties. The presence of two electron-withdrawing fluorine atoms on the phenyl ring at positions 2 and 4 significantly modulates the compound's pKa, lipophilicity, and metabolic stability, making it an attractive fragment for incorporation into novel therapeutic agents.

The hydrochloride salt form is predominantly used to enhance aqueous solubility and improve handling characteristics of the parent amine, which is a common strategy in drug development for facilitating formulation and biological assays.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| IUPAC Name | 1-(2,4-difluorophenyl)ethanamine;hydrochloride | [1] |

| CAS Number (Racemate) | 276875-47-9 | [1] |

| CAS Number ((S)-enantiomer HCl) | 844647-37-6 | [2] |

| CAS Number ((R)-enantiomer HCl) | 791098-81-2 | [3] |

| Free Base Formula | C₈H₉F₂N | |

| Free Base Mol. Weight | 157.16 g/mol | [4] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Enhanced solubility in water and polar protic solvents | [1] |

Synthesis and Stereochemical Considerations

The synthesis of 1-(2,4-difluorophenyl)ethanamine is most commonly achieved via reductive amination of the corresponding ketone, 2',4'-difluoroacetophenone. However, for applications in drug discovery, control over stereochemistry is paramount, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[5] Therefore, asymmetric synthesis is the preferred approach.

Asymmetric Synthesis via Biocatalytic Transamination

A highly efficient and green method for producing chiral amines is through enzymatic transamination.[6] This approach utilizes a transaminase (ATA) enzyme to transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone substrate.

Protocol: Asymmetric Synthesis using R-ω-Transaminase

-

Reaction Setup: In a temperature-controlled vessel, dissolve 2',4'-difluoroacetophenone in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Enzyme and Cofactor Addition: Add the R-ω-transaminase (e.g., ATA117) and the requisite cofactor, pyridoxal 5'-phosphate (PLP).

-

Amine Donor: Introduce an excess of the amine donor, such as isopropylamine. The large excess drives the reaction equilibrium towards product formation.

-

Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Workup and Purification: After the reaction, quench by adjusting the pH. Extract the chiral amine product with an organic solvent (e.g., ethyl acetate).

-

Salt Formation: To isolate the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol, leading to the precipitation of the desired product.

-

Filtration and Drying: Collect the crystalline product by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Causality: This biocatalytic method is superior for producing a single enantiomer due to the high stereoselectivity of the enzyme, avoiding the need for classical resolution of a racemic mixture, which is often inefficient.[6]

General Synthetic Workflow

The following diagram outlines a common chemical synthesis route.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A self-validating protocol involves a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), methine proton (quartet, ~4.5 ppm), amine protons (broad singlet, variable), methyl protons (doublet, ~1.5 ppm). The exact shifts and coupling constants for the aromatic region will be complex due to F-H coupling. |

| ¹³C NMR | Aromatic carbons (~100-165 ppm, with C-F coupling), methine carbon (~50 ppm), methyl carbon (~20 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the free base at m/z 158.08. |

| Chiral HPLC | Using a chiral stationary phase (e.g., Chiralcel OD-H), the R and S enantiomers should resolve into two distinct peaks, allowing for the determination of enantiomeric excess (e.e.). |

Trustworthiness: The combination of NMR and MS confirms the chemical structure, while chiral HPLC is non-negotiable for validating the success of an asymmetric synthesis. Purity is typically assessed by standard reverse-phase HPLC with UV detection.

Application in Targeted Protein Degradation

A primary and high-impact application of 1-(2,4-difluorophenyl)ethanamine and its enantiomers is as a foundational building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[7][8] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[7]

The 1-(2,4-difluorophenyl)ethanamine moiety is frequently used to construct ligands that bind to various E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its structure can be readily modified (e.g., through acylation of the amine) to attach a linker, which is then connected to a ligand for the protein target.

Sources

- 1. aksci.com [aksci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride (1 x 1 g) | Reagentia [reagentia.eu]

- 4. scbt.com [scbt.com]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]

- 7. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central Nervous System Targeted Protein Degraders | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a pivotal chemical intermediate whose significance in modern medicinal chemistry cannot be overstated. The strategic incorporation of two fluorine atoms onto the phenyl ring endows this molecule with unique electronic and physicochemical properties that are highly sought after in drug design. This guide provides a comprehensive analysis of its chemical properties, a detailed methodology for its synthesis, and an exploration of its critical role as a building block in the development of novel therapeutics, particularly for neurological and antiviral applications. As a key bioisostere, its ability to enhance metabolic stability, modulate basicity, and improve central nervous system (CNS) penetration makes it an invaluable tool for overcoming common challenges in drug development.[1]

Physicochemical and Spectroscopic Profile

The hydrochloride salt of 1-(2,4-Difluorophenyl)ethanamine exists as a white to off-white crystalline solid.[2] The salt form significantly enhances its aqueous solubility compared to the free base, facilitating its use in various reaction conditions and biological assays.[3]

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClF₂N | [3] |

| Molecular Weight | 193.62 g/mol | [3][4] |

| CAS Number | 276875-47-9 | [3] |

| Appearance | White to off-white powder/crystal | [2] |

| Storage | Room temperature or 2-8 °C, sealed, away from moisture | [2][4][5] |

| Solubility | Enhanced solubility in water | [3] |

Note: Specific melting point and quantitative solubility data in various organic solvents are not consistently reported in the literature for this specific hydrochloride salt. Data for analogous compounds suggest high solubility in water and alcohols.[5]

Spectroscopic Analysis (Theoretical)

While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key NMR features.

-

¹H NMR: The spectrum is expected to show four distinct regions.

-

Methyl Protons (-CH₃): A doublet centered around 1.4-1.6 ppm, coupled to the adjacent methine proton.

-

Amine Protons (-NH₃⁺): A broad singlet, typically in the 7.5-9.0 ppm range, which may exchange with D₂O.

-

Methine Proton (-CH): A quartet around 4.5-4.7 ppm, coupled to the methyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between 6.9 and 7.5 ppm due to proton-proton and proton-fluorine couplings. The proton at C6 will likely be a triplet of doublets, the proton at C5 a complex multiplet, and the proton at C3 a doublet of doublets of doublets.

-

-

¹³C NMR: The carbon spectrum will be characterized by signals for the methyl and methine carbons, along with four distinct aromatic carbon signals. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large coupling constants (J_CF). The other aromatic carbons (C1, C3, C5, C6) will also exhibit smaller C-F couplings.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a reductive amination pathway, a robust and scalable method in organic chemistry.

Synthetic Workflow: Reductive Amination

The most common laboratory-scale synthesis starts from the commercially available ketone, 2',4'-difluoroacetophenone. The process involves the formation of an imine or oxime intermediate, followed by reduction to the primary amine and subsequent salt formation.

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 2',4'-difluoroacetophenone.

Materials:

-

2',4'-Difluoroacetophenone

-

Ammonium acetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (concentrated or as a solution in ether/isopropanol)

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-difluoroacetophenone (1.0 eq) and a large excess of ammonium acetate (approx. 10 eq) in methanol. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: After cooling the reaction mixture to 0-5 °C in an ice bath, slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add diethyl ether to the aqueous residue and basify with a concentrated NaOH solution to a pH > 12 to deprotonate the ammonium salt and liberate the free amine. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with diethyl ether.

-

Drying and Isolation of Free Base: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)ethanamine free base, which typically appears as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol. Slowly add a solution of HCl in ether (or concentrated HCl dropwise) with vigorous stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity

The primary amine group is the main site of reactivity, readily undergoing common transformations:

-

Acylation: Reacts with acid chlorides or anhydrides to form amides.[3]

-

Alkylation: Can be alkylated using alkyl halides to produce secondary and tertiary amines.[3]

-

Nucleophilic Substitution: The amine acts as a nucleophile, participating in reactions with various electrophiles.[3]

Role and Application in Medicinal Chemistry

The strategic use of fluorine has become a cornerstone of modern drug design, and the 2,4-difluorophenyl moiety is a prime example of its successful application.[6][7]

Bioisosterism and Pharmacokinetic Enhancement

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. However, its true power lies in the profound electronic changes it imparts with minimal steric bulk.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond on an aromatic ring with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[6]

-

pKa Modulation: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect reduces the electron density on the aromatic ring and, consequently, on the benzylic amine. This lowers the basicity (pKa) of the amine group.[3] This modulation is critical for optimizing a drug's solubility, cell permeability, and target binding affinity.

-

Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds (with backbone amides) and dipole-dipole interactions, which can significantly enhance binding potency.[8]

-

Improved CNS Penetration: The 2,4-difluorophenyl group increases the lipophilicity of the molecule. This, combined with the modulated pKa, can improve a compound's ability to cross the blood-brain barrier, making it a valuable building block for drugs targeting the central nervous system.[3]

Caption: The role of the 2,4-difluorophenyl moiety in drug design.

Key Therapeutic Areas

-

Central Nervous System (CNS) Agents: Its ability to improve blood-brain barrier penetration makes it a common structural motif in compounds targeting neurological and psychiatric disorders.[2]

-

Antiviral Prodrugs: The compound serves as a crucial precursor in the synthesis of fluorinated nucleoside analogues that exhibit enhanced activity against resistant viral strains.[3] The difluorophenyl group can improve cellular uptake and metabolic stability of these antiviral agents.[3]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data from analogous compounds, the following precautions are advised:

-

Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of properties—conferred by the 2,4-difluoro substitution pattern—provides medicinal chemists with a powerful tool to overcome significant pharmacokinetic and pharmacodynamic hurdles. A thorough understanding of its synthesis, reactivity, and the physicochemical principles governing its utility is essential for any scientist working at the forefront of pharmaceutical research and development.

References

- Smolecule. (n.d.). Buy this compound | 276875-47-9.

-

Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

- Smolecule. (n.d.). This compound.

-

Tempero, M. A., et al. (1984). Chemical and Pharmacological Properties of Diflunisal. PubMed. Available at: [Link]

-

Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Struchem. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

- 1. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 276875-47-9 [smolecule.com]

- 4. calpaclab.com [calpaclab.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Strong bond with fluorine chemistry [manufacturingchemist.com]

A-Z Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth analysis of its molecular structure, confirmed through spectroscopic methods, outlines a robust synthetic pathway via reductive amination, details analytical techniques for quality control, and discusses its applications in drug development.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility.[1] The difluorophenyl moiety is a key feature, offering unique electronic and steric properties that influence receptor binding affinity and pharmacokinetic profiles in derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85074-67-3 (for HCl salt) | [3][4] |

| Molecular Formula | C₈H₁₀ClF₂N | [1][3] |

| Molecular Weight | 193.62 g/mol | [1][3] |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature, under inert atmosphere | [3] |

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides complementary information to build a complete and validated molecular picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atoms.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine (CH) proton adjacent to the amine, and the methyl (CH₃) protons. The aromatic signals will exhibit complex splitting patterns (couplings) due to both H-H and H-F interactions. The methine proton will appear as a quartet, split by the adjacent methyl protons. The methyl group will appear as a doublet, split by the methine proton.

-

¹³C NMR : The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine will show large one-bond C-F coupling constants, which is a definitive indicator of their position.

-

¹⁹F NMR : This is crucial for fluorine-containing compounds. It will show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions, confirming the substitution pattern.[5]

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using high-resolution mass spectrometry (HRMS), the elemental composition can be determined with high accuracy, confirming the molecular formula C₈H₉F₂N for the free base.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include N-H stretching vibrations for the ammonium salt (-NH₃⁺) in the range of 2800-3200 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and strong C-F stretching vibrations typically found in the 1100-1300 cm⁻¹ region.

Synthesis and Manufacturing Workflow

A common and efficient method for synthesizing 1-(2,4-Difluorophenyl)ethanamine is through the reductive amination of 2,4-difluoroacetophenone.[6][7] This one-pot reaction is widely used in pharmaceutical synthesis due to its efficiency and mild reaction conditions.[6]

Workflow: Reductive Amination of 2,4-Difluoroacetophenone

Caption: Synthesis workflow for 1-(2,4-Difluorophenyl)ethanamine HCl.

Detailed Experimental Protocol

-

Imine Formation : To a solution of 2,4-difluoroacetophenone (1.0 eq) in a suitable solvent like methanol or dichloromethane, add an ammonia source, such as ammonium acetate (10 eq). The reaction is stirred at room temperature. The mildly acidic conditions provided by the acetate salt catalyze the condensation of the ketone and ammonia to form an intermediate imine.[8]

-

In-Situ Reduction : Once imine formation is established (monitored by TLC or LC-MS), a selective reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions.[8][9] The reaction is continued until the starting material is consumed.

-

Work-up and Isolation : The reaction is quenched with an aqueous base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude free-base amine.

-

Hydrochloride Salt Formation : The crude amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution.

-

Purification : The precipitated solid is collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum to yield pure this compound.

Applications in Medicinal Chemistry

1-(2,4-Difluorophenyl)ethanamine serves as a key building block for several classes of pharmaceuticals. The specific stereoisomers, (R)- or (S)-, are often required for biological activity, necessitating either an asymmetric synthesis or chiral resolution of the racemic mixture.

-

Antifungal Agents : This amine is a well-known intermediate in the synthesis of azole antifungal drugs, such as fluconazole and its analogs. The difluorophenyl group is a common motif in this class of compounds, contributing to their efficacy and safety profile.

-

Neurological Drug Candidates : The unique structure of this compound makes it a candidate for drug development targeting neurological conditions.[1] The fluorine substitutions can enhance blood-brain barrier penetration and modulate interactions with central nervous system (CNS) receptors.[1]

-

Antiviral Prodrugs : Advanced synthetic methods have been developed to incorporate the 2,4-difluorophenyl moiety into antiviral prodrug structures, where it can provide an optimal balance between antiviral potency and cellular toxicity.[1]

Analytical Quality Control

To ensure the identity, purity, and quality of this compound for research or manufacturing, a set of validated analytical methods is required.

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Chiral HPLC : To determine the enantiomeric purity (for chiral versions), a chiral stationary phase (e.g., a cellulose- or amylose-based column) is used to separate the (R)- and (S)-enantiomers.

-

Gas Chromatography (GC) : GC can also be used for purity assessment, often after derivatization of the amine to improve its volatility and thermal stability.

-

Titration : A simple acid-base titration can be used to determine the assay of the hydrochloride salt.

Safety, Handling, and Storage

-

Safety : The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.

References

-

Myers, A. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%. Retrieved from [Link]

-

Reagentia. (n.d.). [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

Sources

- 1. Buy this compound | 276875-47-9 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. calpaclab.com [calpaclab.com]

- 4. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride (1 x 1 g) | Reagentia [reagentia.eu]

- 5. rsc.org [rsc.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A-Technical-Guide-to-the-Synthesis-of-1-(2,4-Difluorophenyl)ethanamine-Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2,4-Difluorophenyl)ethanamine serves as a critical chiral building block in medicinal chemistry, most notably in the synthesis of widely used azole antifungal agents like fluconazole.[1][2] Its hydrochloride salt offers enhanced stability and solubility, making it a preferred form for storage and handling in pharmaceutical development.[3] This guide provides a comprehensive overview of the primary synthetic pathways to 1-(2,4-Difluorophenyl)ethanamine hydrochloride, with a focus on the principles of reductive amination. It details the causality behind experimental choices, provides validated protocols, and compares different methodological approaches to empower researchers in optimizing this crucial synthesis.

Introduction: Significance and Application

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. The primary amine group provides a versatile handle for constructing more complex molecular architectures.[3] The principal application of this compound is in the multi-step synthesis of fluconazole, a first-generation triazole antifungal agent.[4][5]

Core Synthesis Pathway: Reductive Amination of 2,4-Difluoroacetophenone

The most prevalent and industrially scalable method for synthesizing 1-(2,4-Difluorophenyl)ethanamine is the reductive amination of 2,4-difluoroacetophenone.[6][7] This one-pot reaction combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the corresponding amine.[8] This approach is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.[7]

Mechanistic Principles

The reaction proceeds in two main stages:

-

Imine Formation: The nitrogen atom of the amine source (e.g., ammonia from ammonium formate) performs a nucleophilic attack on the electrophilic carbonyl carbon of 2,4-difluoroacetophenone. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. This step is typically acid-catalyzed and reversible.

-

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final primary amine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[9]

Key Methodologies and Reagent Analysis

Several variations of reductive amination are employed, differing primarily in the choice of amine and reducing agent.

The Leuckart reaction is a classical and robust method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11]

-

Causality of Reagent Choice: Ammonium formate, upon heating, dissociates into ammonia (the amine source) and formic acid (the reducing agent).[12][13] This in-situ generation of reagents is highly efficient. The high temperatures required (typically 120-180°C) drive the reaction equilibrium towards the formation of the N-formyl amide intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final amine.[10][11]

-

Advantages: This method is cost-effective, uses readily available reagents, and is well-suited for large-scale production. It is a one-pot synthesis that does not require expensive metal catalysts.[7]

-

Limitations: The reaction requires high temperatures and can sometimes lead to side product formation. The workup involves a hydrolysis step to cleave the formyl group.[13]

This method involves the reaction of 2,4-difluoroacetophenone with ammonia in the presence of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[14][15]

-

Causality of Reagent Choice: The metal catalyst heterogeneously catalyzes both the formation of the imine on its surface and the subsequent reduction by molecular hydrogen. Pd/C is highly effective for the hydrogenation of C=N bonds.[14]

-

Advantages: This is a "clean" method, as the byproducts are minimal, and the catalyst can often be recovered and reused. It can often be run under milder conditions than the Leuckart reaction.[6]

-

Limitations: Requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive and is susceptible to poisoning by certain functional groups.

Modern reductive amination protocols often use specialized hydride reagents that are more selective than general-purpose reducers like sodium borohydride (NaBH₄).[8][9]

-

Causality of Reagent Choice:

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under weakly acidic conditions (pH 3-6) that favor iminium ion formation. It selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[9]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder and less toxic alternative to NaBH₃CN.[8] It is also highly selective for iminium ions over ketones and is effective for a wide range of substrates. Its steric bulk often enhances selectivity.[9]

-

-

Advantages: These reactions can be performed under mild, ambient conditions, offering high yields and excellent functional group tolerance. They are particularly valuable for laboratory-scale synthesis.[8]

-

Limitations: These reagents are more expensive than those used in the Leuckart reaction or catalytic hydrogenation, which can be a consideration for large-scale industrial synthesis.

Visualizing the Core Pathway

dot digraph "Reductive_Amination_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Reactants ketone [label=<

2,4-Difluoroacetophenone

2,4-Difluoroacetophenone

]; amine_source [label="Amine Source\n(e.g., NH₃, NH₄HCO₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate imine [label=<

Imine Intermediate

Imine Intermediate

];

// Product product [label=<

1-(2,4-Difluorophenyl)ethanamine

1-(2,4-Difluorophenyl)ethanamine

];

Alternative Synthesis Pathway: Reduction of Oxime

An alternative, though less common, route involves a two-step process starting from 2,4-difluoroacetophenone.

-

Oxime Formation: The ketone is first reacted with hydroxylamine hydrochloride to form 2,4-difluoroacetophenone oxime. This reaction is typically straightforward and high-yielding.

-

Oxime Reduction: The resulting oxime is then reduced to the primary amine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or with reducing agents like lithium aluminum hydride (LiAlH₄).[16]

-

Causality and Considerations: This pathway separates the C-N bond formation from the reduction step. It can be advantageous if the one-pot reductive amination proves problematic, but it adds an extra step to the overall synthesis, potentially lowering the overall yield and increasing process time. Catalytic hydrogenation is often preferred for safety and selectivity.[16]

Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to synthesize the free amine, the final step is the formation of the hydrochloride salt.

-

Principle: The basic amine is reacted with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming an ammonium salt.

-

Protocol: This is typically achieved by dissolving the purified amine free base in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration.[17]

-

Justification: The salt form is generally a crystalline solid that is easier to handle, purify, and store than the often-oily free base. It also exhibits improved aqueous solubility and stability, which are critical properties for pharmaceutical applications.[3]

Experimental Protocols and Data

Protocol: Synthesis via Leuckart Reaction

This protocol is an illustrative example based on established principles of the Leuckart reaction. [10][12]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a heating mantle, add 2,4-difluoroacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-180°C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add concentrated hydrochloric acid (e.g., 37% HCl) to the reaction mixture and reflux for an additional 2-4 hours to hydrolyze the N-formyl intermediate.

-

Workup: Cool the mixture to room temperature and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified further by vacuum distillation.

-

Salt Formation: Dissolve the purified amine in isopropanol and add a solution of HCl in isopropanol dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Comparison of Synthesis Methods

| Method | Key Reagents | Typical Conditions | Reported Yields | Advantages | Disadvantages |

| Leuckart-Wallach | 2,4-Difluoroacetophenone, Ammonium Formate | 160-180°C, 4-12h | 60-80% | Low cost, scalable | High temp, hydrolysis step needed |

| Catalytic Hydrogenation | 2,4-Difluoroacetophenone, NH₃, H₂, Pd/C | 50-100 psi H₂, 40-80°C | 70-90% | Clean, high yield, catalyst reusable | Requires pressure equipment |

| Hydride Reduction (STAB) | 2,4-Difluoroacetophenone, NH₄OAc, NaBH(OAc)₃ | Room Temp, 12-24h | 80-95% | Mild conditions, high selectivity | Higher reagent cost |

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and scale.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with reductive amination of the parent ketone being the most direct and efficient route. While the classical Leuckart-Wallach reaction remains a viable option for large-scale industrial production due to its low cost, methods employing catalytic hydrogenation or specialized hydride reagents like sodium triacetoxyborohydride offer milder conditions, higher yields, and greater selectivity, making them highly attractive for research and development. The choice of synthetic route ultimately depends on a balance of factors including scale, cost, available equipment, and desired purity. Continued research into more efficient and greener catalytic systems will further refine the synthesis of this important pharmaceutical building block.

References

-

Nikpour, F. & Ghotbi, M. (2013). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 45(3), 421-426. Available from: [Link]

-

LookChem. Synthesis of Fluconazole. Available from: [Link]

- Google Patents. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate.

-

Reagentia. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Available from: [Link]

- Google Patents. EP0967210B1 - PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS.

-

Wikipedia. Leuckart reaction. Available from: [Link]

-

Organic Reactions. The Leuckart Reaction. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Sciencemadness Wiki. Leuckart reaction. Available from: [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1543. Available from: [Link]

-

Myers, A. Reductive Amination. Harvard University. Available from: [Link]

- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

Scribd. Studies On The Leuckart Reaction. Available from: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. (2016). Available from: [Link]

- Google Patents. EP2644590B1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Encyclopedia.pub. Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Available from: [Link]

-

MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). Available from: [Link]

-

Green Chemistry (RSC Publishing). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (2016). Available from: [Link]

-

ResearchGate. Selective catalytic low pressure hydrogenation of acetophenone on Pd/ZnO/ZnAl2O4. (2013). Available from: [Link]

-

ResearchGate. Catalytic transfer hydrogenation reaction of acetophenone derivatives. (2019). Available from: [Link]

Sources

- 1. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Buy this compound | 276875-47-9 [smolecule.com]

- 4. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 5. PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS - Patent 0967210 [data.epo.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

An In-Depth Examination of Synthetic Strategies, Mechanistic Principles, and Process Optimization for Researchers and Drug Development Professionals.

Executive Summary

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis from the readily available precursor, 2,4-difluorobenzaldehyde, is a frequently encountered transformation in process and discovery chemistry. This guide provides a comprehensive technical overview of the primary synthetic route—reductive amination—and explores viable alternatives. By delving into the mechanistic underpinnings, reagent selection rationale, detailed experimental protocols, and troubleshooting strategies, this document serves as a practical resource for scientists engaged in pharmaceutical development and organic synthesis.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of chiral amines is a cornerstone of drug development. The 1-(2,4-difluorophenyl)ethyl moiety is present in numerous compounds of therapeutic interest, making a reliable and scalable synthesis of its amine precursor essential. The conversion of 2,4-difluorobenzaldehyde to the target amine hydrochloride represents a direct and efficient approach.

Synthetic Pathways from 2,4-Difluorobenzaldehyde

The most prominent and versatile method for this transformation is reductive amination . This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine. An alternative, classical approach is the Leuckart-Wallach reaction , which utilizes formic acid derivatives as both the nitrogen source and the reductant. While historically significant, it often requires harsh conditions. This guide will focus primarily on modern reductive amination strategies due to their higher yields, milder conditions, and greater substrate compatibility.

Overall Synthetic Workflow

The transformation from the starting aldehyde to the final, stable hydrochloride salt follows a logical and well-defined sequence. The workflow is designed to ensure purity, stability, and ease of handling for the final product.

Caption: General workflow for the synthesis of the target hydrochloride salt.

Core Directive: Reductive Amination

Reductive amination is the preferred method for this synthesis due to its efficiency and operational simplicity. The reaction proceeds in a single pot but comprises two distinct mechanistic steps.

Mechanistic Principles

-

Imine Formation: The reaction initiates with the nucleophilic attack of an ammonia source (e.g., ammonia, ammonium acetate) on the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. This is an equilibrium-driven condensation reaction that forms an unstable carbinolamine, which then dehydrates to yield the corresponding imine. Mildly acidic conditions (pH 4-5) are often optimal as they protonate the carbonyl oxygen, increasing its electrophilicity without excessively protonating the amine nucleophile.[1]

-

Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-based reducing agent or catalytic hydrogenation. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine without significantly reducing the starting aldehyde.[2]

Caption: The two-stage mechanism of reductive amination.

Causality in Reagent Selection

The choice of reagents dictates the reaction's efficiency, selectivity, and scalability.

| Reagent Class | Selection & Rationale |

| Ammonia Source | Ammonium Acetate (NH₄OAc) or Ammonium Chloride (NH₄Cl): Commonly used in lab-scale synthesis. They provide both ammonia and the mild acidity needed to catalyze imine formation. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃): A highly selective and mild reducing agent. It is sterically hindered and less reactive than NaBH₄, enabling it to reduce imines preferentially over aldehydes.[3] This minimizes the formation of the 2,4-difluorobenzyl alcohol byproduct.[1] It is, however, moisture-sensitive and typically used in anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4] |

| Sodium Cyanoborohydride (NaCNBH₃): Another mild reductant, stable in weakly acidic conditions (pH 3-6) where imine formation is favorable.[3] This allows the entire reaction to proceed under optimal conditions. Methanol is a common solvent. | |

| Catalytic Hydrogenation (H₂/Catalyst): The most atom-economical and "green" method, ideal for industrial scale-up. A catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) is used with ammonia and hydrogen gas, often under pressure.[1][5] | |

| Solvent | Methanol (MeOH), Ethanol (EtOH), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF): The choice is dependent on the reducing agent. Alcohols are common for NaCNBH₃ and catalytic hydrogenation, while chlorinated or ether solvents are used for the moisture-sensitive NaBH(OAc)₃.[3] |

Field-Proven Experimental Protocol

This protocol describes a reliable lab-scale synthesis using sodium triacetoxyborohydride.

Materials:

-

2,4-Difluorobenzaldehyde (1.0 eq)

-

Ammonium Acetate (2.5 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

-

1,2-Dichloroethane (DCE), anhydrous

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether)

Procedure:

-

Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-difluorobenzaldehyde (1.0 eq) and ammonium acetate (2.5 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M with respect to the aldehyde. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[4]

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The addition may be exothermic; maintain the temperature below 30 °C using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up and Extraction: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (>10). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(2,4-difluorophenyl)ethanamine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases.

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Alternative Pathway: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method of reductive amination that uses ammonium formate or formamide as the reagent.[6]

-

Mechanism: The aldehyde reacts with formamide or ammonium formate to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion.[6]

-

Conditions: The primary drawback of this method is the requirement for high reaction temperatures, often between 120-185 °C.[6][7]

-

Outcome: The reaction often yields the N-formylated amine, which requires a subsequent hydrolysis step to liberate the free amine.[7] While robust, the harsh conditions and potential for byproducts make it less favorable than modern borohydride-based methods for many applications. However, recent developments in catalysis have shown that transition metals can lower the required temperatures.[7]

Analytical Characterization and Data

Proper characterization of the final product is essential for quality control. The identity and purity of this compound should be confirmed using standard analytical techniques.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| Purity | ≥98% | HPLC, GC |

Product Specification Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(2,4-Difluorophenyl)ethanamine | 603951-43-5[8] | C₈H₉F₂N | 157.16 g/mol [8] |

| 1-(2,4-Difluorophenyl)ethanamine HCl | 791098-81-2 (for R-enantiomer)[9] | C₈H₁₀ClF₂N | 193.62 g/mol [10] |

Safety and Handling

-

2,4-Difluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: Water-reactive. Releases flammable gas upon contact with water. Handle under an inert atmosphere.

-

1,2-Dichloroethane: Carcinogen and toxic. Use with extreme caution in a fume hood and with appropriate personal protective equipment (PPE).

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound from 2,4-difluorobenzaldehyde is most effectively achieved through one-pot reductive amination. The use of mild and selective reducing agents like sodium triacetoxyborohydride provides a high-yielding, clean, and reliable route that avoids the harsh conditions of classical methods like the Leuckart-Wallach reaction. Careful control over reaction parameters and a thorough understanding of the underlying mechanism are key to optimizing this important transformation for applications in drug discovery and development.

References

- BenchChem. (2025). Technical Support Center: Optimizing Derivatization of 2-Amino-3,4-difluorobenzaldehyde.

- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine.

-

Wikipedia. Leuckart reaction. Available from: [Link]

-

Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Reductive Amination. Available from: [Link]

- Google Patents. (CN108752217B) Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

-

Reagentia. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]

- 9. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride (1 x 1 g) | Reagentia [reagentia.eu]

- 10. chemscene.com [chemscene.com]

Introduction: The Phenethylamine Scaffold and the Fluorine Advantage

An In-depth Technical Guide

Title: The Strategic Incorporation of Fluorine in Phenethylamine Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of therapeutic agents and research tools. The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful tactic in modern medicinal chemistry. This guide provides a detailed exploration of the multifaceted roles of fluorine in modulating the pharmacokinetic and pharmacodynamic properties of phenethylamine derivatives. We will dissect the underlying principles of how fluorine substitution influences metabolic stability, blood-brain barrier penetration, receptor affinity, and functional activity. Through an examination of structure-activity relationships, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation neurotherapeutics.

The Enduring Legacy of the Phenethylamine Core in Neuroscience

The phenethylamine core, a simple aromatic ring attached to an ethylamine side chain, is a remarkably versatile pharmacophore. It is the foundational structure for endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, which regulate critical physiological and cognitive processes. For decades, medicinal chemists have leveraged this scaffold to create a multitude of drugs targeting the central nervous system (CNS), including treatments for ADHD (e.g., amphetamine), depression (e.g., phenelzine), and Parkinson's disease (e.g., selegiline). The ability of phenethylamine derivatives to interact with monoamine transporters (such as DAT, NET, and SERT) and various G-protein coupled receptors (GPCRs) makes this class of compounds a fertile ground for drug discovery.

Fluorine: The "Super-Halogen" in Medicinal Chemistry

Fluorine possesses a unique combination of properties that distinguish it from all other elements, making it a valuable tool for fine-tuning drug candidates. It is the most electronegative element, yet it is relatively small in size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). This allows fluorine to often act as a "bioisostere" of a hydrogen atom, enabling its introduction into a molecule with minimal steric disruption. However, its profound electronic effects can dramatically alter a molecule's properties.

Key Physicochemical Properties of Fluorine in Drug Design:

-

High Electronegativity: The strong carbon-fluorine (C-F) bond is highly polarized, which can influence the acidity/basicity of nearby functional groups and create unique molecular electrostatic potentials for receptor interactions.

-

Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) isozymes.

-

Lipophilicity Modulation: While a single fluorine atom can increase the lipophilicity of a molecule, this effect is complex and context-dependent. In many cases, strategic fluorination can modulate membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule due to electrostatic and steric interactions, which can enhance binding to a specific receptor conformation.

Modulation of Pharmacokinetic Properties through Fluorination

The journey of a drug from administration to its target is governed by its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Fluorination is a premier strategy for optimizing these properties in phenethylamine derivatives.

Enhancing Metabolic Stability

A primary challenge in the development of phenethylamine-based drugs is their susceptibility to rapid metabolism. The primary routes of metabolism often involve hydroxylation of the aromatic ring or oxidation of the alkyl side chain by CYP450 enzymes.

2.1.1 Blocking Sites of Metabolic Attack

Placing a fluorine atom at a metabolically vulnerable position, typically the para-position of the phenyl ring, serves as a "metabolic shield." The strength of the C-F bond prevents enzymatic hydroxylation at that site, thereby slowing down the rate of metabolic clearance and increasing the drug's half-life and bioavailability. For instance, para-fluorination of amphetamine significantly reduces its rate of metabolism.

Below is a diagram illustrating this metabolic blocking principle.

Caption: Fluorine as a metabolic shield in phenethylamines.

Impact on Lipophilicity and Blood-Brain Barrier (BBB) Penetration

For CNS-acting drugs, the ability to cross the BBB is paramount. Lipophilicity, often measured as the partition coefficient (logP), is a key determinant of BBB permeability. The effect of fluorine on lipophilicity is nuanced. While replacing a hydrogen with a fluorine atom generally increases logP, the introduction of this highly electronegative atom can also reduce the pKa of the amine group. A lower pKa means the compound is less protonated at physiological pH (7.4), leading to a higher proportion of the neutral, more membrane-permeable species. This complex interplay allows for the fine-tuning of a molecule's ability to enter the brain. For example, fluorination has been instrumental in developing PET imaging agents that require rapid and efficient BBB penetration.

Fine-Tuning Pharmacodynamic Profiles via Fluorine Substitution

Beyond pharmacokinetics, fluorine substitution can profoundly alter how a phenethylamine derivative interacts with its biological targets.

Receptor Binding Affinity and Selectivity

The position of fluorine substitution on the phenethylamine scaffold dictates its effect on receptor binding.

-

Direct Interactions: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the receptor's binding pocket. It can also participate in non-classical hydrogen bonds.

-

Conformational Effects: Fluorine substitution can influence the rotational barrier of the ethylamine side chain, locking the molecule into a conformation that is more favorable for binding to a specific receptor or transporter.

-

Selectivity: Often, the binding pockets of different receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) or monoamine transporters have subtle differences. Strategic fluorination can exploit these differences to create derivatives with enhanced selectivity, thereby reducing off-target effects. For example, ring-fluorinated methcathinone derivatives show varied selectivity for DAT versus SERT.

Table 1: Comparative Binding Affinities of Fluorinated vs. Non-fluorinated Phenethylamines

| Compound | Substitution | Target | Binding Affinity (Ki, nM) | Fold Change vs. Parent |

| Amphetamine | None | DAT | 24.8 | - |

| 4-Fluoroamphetamine | 4-F | DAT | 45.0 | 0.55x |

| Amphetamine | None | SERT | 3340 | - |

| 4-Fluoroamphetamine | 4-F | SERT | 977 | 3.4x |

| MDMA | None | SERT | 394 | - |

| 4-Fluoro-MDMA | 4-F | SERT | 150 | 2.6x |

Data is illustrative and compiled from various sources for comparison.

The table above demonstrates that a single fluorine atom can significantly alter binding profiles. In the case of 4-fluoroamphetamine, it decreases affinity for the dopamine transporter (DAT) while increasing affinity for the serotonin transporter (SERT) relative to the parent compound.

Synthetic Strategies for Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamines requires specialized chemical methods. The choice of strategy depends on whether the fluorine is to be incorporated into the aromatic ring or the aliphatic side chain.

Protocol: Synthesis of 4-Fluoroamphetamine via Reductive Amination

This protocol provides a general workflow for the synthesis of a ring-fluorinated phenethylamine, a common structure in neuropharmacology research.

Objective: To synthesize 4-fluoroamphetamine from 4-fluorophenylacetone.

Materials:

-

4-fluorophenylacetone

-

Ammonium acetate

-

Methanol (anhydrous)

-

Sodium cyanoborohydride (NaBH3CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Imine Formation: To a solution of 4-fluorophenylacetone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Workup - Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

-

Workup - Basification: Make the aqueous solution basic (pH ~12) by the addition of 4M NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-fluoroamphetamine by distillation or conversion to its hydrochloride salt and recrystallization.

Below is a diagram of the described experimental workflow.

Caption: Workflow for the synthesis of 4-fluoroamphetamine.

Case Studies and Future Directions

-

Fluorinated Amphetamines: Compounds like 4-fluoroamphetamine (4-FA) have been explored extensively. While not clinically approved, its altered pharmacological profile, with increased serotonergic activity compared to amphetamine, highlights the profound impact of a single fluorine atom.

-

PET Ligands: The development of Positron Emission Tomography (PET) imaging agents for neuroreceptors and transporters heavily relies on fluorine-18 (18F). The short half-life of 18F necessitates rapid and efficient synthetic methods. Fluorinated phenethylamine derivatives are crucial for imaging dopamine and serotonin systems in the living brain, aiding in the diagnosis and understanding of neurological disorders.

-

Designer Drugs: The relative ease of synthesizing fluorinated analogs has unfortunately led to their emergence as designer drugs (e.g., fluoro-cathinones). The altered pharmacology of these compounds can lead to unpredictable and dangerous physiological effects, underscoring the importance of thorough toxicological and pharmacological evaluation.

Conclusion: A Strategic Imperative in Modern Drug Discovery

Fluorine is far more than a simple bioisostere for hydrogen in the context of phenethylamine drug design. It is a strategic tool that allows medicinal chemists to rationally modulate every aspect of a drug's profile, from its metabolic fate and brain accessibility to its precise interactions with complex neural targets. The strategic placement of fluorine can shield a molecule from degradation, enhance its selectivity, and unlock novel pharmacological activities. As our understanding of neuroreceptor structure and function deepens, the judicious use of fluorine will undoubtedly continue to be a critical element in the development of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Development of fluorine-18 radiolabeled tracers for imaging of central nervous system receptors Source: PubMed URL: [Link]

-

Title: Ring-substituted methcathinone analogs: a new class of designer drugs Source: PubMed URL: [Link]

-

Title: The Rise of Novel Psychoactive Substances: A Review Source: PubMed URL: [Link]

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride for Research and Development

Introduction: The Strategic Importance of Fluorination in Amine Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The electron-withdrawing nature and small steric footprint of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a valuable and versatile building block for drug discovery and development professionals.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, analytical characterization methods, and key applications. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors. The 2,4-difluoro substitution pattern, in particular, offers a unique electronic profile that has been leveraged in the development of agents targeting the central nervous system (CNS) and in the synthesis of novel antiviral prodrugs[1].

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many synthetic and biological applications[1]. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | [1] |

| CAS Number | 276875-47-9 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, in a well-sealed container | [2] |

Synthesis and Purification: A Reductive Amination Approach

The most common and efficient method for the synthesis of 1-(2,4-Difluorophenyl)ethanamine is the reductive amination of 2',4'-difluoroacetophenone. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. The free base is subsequently converted to the hydrochloride salt for improved stability and handling.

Rationale for Method Selection

Reductive amination is a widely employed and robust method for C-N bond formation. The use of a borohydride-based reducing agent is advantageous due to its operational simplicity and compatibility with a wide range of functional groups. The formation of the hydrochloride salt at the final stage facilitates purification through crystallization and yields a product with enhanced stability and solubility.

Detailed Experimental Protocol

Reaction: Reductive amination of 2',4'-difluoroacetophenone followed by salt formation.

Materials:

-

2',4'-Difluoroacetophenone

-

Ammonium acetate (CH₃COONH₄)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-difluoroacetophenone (1.0 eq) in methanol (5-10 mL per gram of ketone).

-

Add ammonium acetate (10 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add diethyl ether to the aqueous residue and basify with a saturated solution of sodium bicarbonate until the aqueous layer is pH > 9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification and Salt Formation:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-(2,4-difluorophenyl)ethanamine free base as an oil.

-

Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy